molecular formula C10H15N5 B1295023 1-(2,6-Xylyl)biguanide CAS No. 29213-16-9

1-(2,6-Xylyl)biguanide

Cat. No. B1295023
CAS RN: 29213-16-9
M. Wt: 205.26 g/mol
InChI Key: HPDCRAOWFOIELP-UHFFFAOYSA-N
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Description

“1-(2,6-Xylyl)biguanide” is a biguanide compound with the molecular formula C10H15N5 . It is also known as polyhexamethylene biguanide or PHMB.


Molecular Structure Analysis

The molecular structure of “1-(2,6-Xylyl)biguanide” consists of 10 carbon atoms, 15 hydrogen atoms, and 5 nitrogen atoms . The average mass is 205.260 Da .


Chemical Reactions Analysis

While specific chemical reactions involving “1-(2,6-Xylyl)biguanide” are not detailed in the retrieved papers, biguanides in general have been studied for their interactions with mitochondrial complex I .

Scientific Research Applications

Metformin and Its Multifaceted Applications

Metformin, a well-recognized biguanide, has been primarily known for its antihyperglycemic properties in the treatment of type 2 diabetes mellitus. Beyond its conventional use, metformin has shown promising results in various other medical fields due to its broad mechanism of action. It impacts gluconeogenesis, protein metabolism, fatty acid oxidation, oxidative stress, glucose uptake, and autophagy, among others. Notably, metformin's activation of AMP-activated protein kinase (AMPK) and its subsequent inhibition of the mTORC1 signaling pathway have unveiled potential therapeutic applications in chronic pain management, including neuropathy, insulin resistance, diabetic neuropathy, and fibromyalgia-type pain. Furthermore, its ability to reverse comorbidities such as anxiety, depression, and cognitive impairment associated with chronic pain highlights its therapeutic versatility (Baeza-Flores et al., 2020).

Exploring the Chemical Variability and Complexities

The chemical landscape of biguanides, including 1-(2,6-xylyl)biguanide, is marked by intriguing variability and properties. A comprehensive review of compounds containing 2,2′-pyridine-2,6-diylbis(1H-benzimidazole) and 2,2′-pyridine-2,6-diylbis(1,3-benzothiazole) shed light on the preparation, properties, and complex compounds of these ligands. This review underscores the vast potential and the "blind spots" in the chemistry of these compounds, suggesting areas of interest for future investigations. Such an exploration reveals the promising avenues for the application of biguanides in medicinal chemistry and beyond, highlighting the need for continued research in this domain (Boča et al., 2011).

Metformin's Cardiovascular Protective Effects

The cardiovascular protective effects of metformin have been recognized, particularly in the context of type 2 diabetes. Studies have shown that metformin not only acts as an antihyperglycemic agent but also has a direct protective action on the vascular endothelium. This effect is thought to be secondary to the antihyperglycemic effects mediated via the activation of AMP kinase, leading to inhibition of hepatic gluconeogenesis, fatty acid oxidation, and an insulin sensitizing action in muscle and adipose tissue. Clinical studies and animal models support the notion that metformin provides a protective action against cardiovascular diseases, making it a beneficial drug beyond its glucose-lowering capabilities (Triggle & Ding, 2017).

Metformin and Autoimmunity

Emerging evidence suggests that metformin may play a significant role in modulating immune responses and potentially treating autoimmune diseases. Through various mechanisms, such as influencing the T helper 17/regulatory T cell balance, macrophage polarization, and cytokine synthesis, metformin appears to interfere with the immunopathological mechanisms involved in systemic autoimmune diseases. This novel hypothesis opens up potential clinical trials to assess metformin's efficacy in patients with immune-mediated diseases, showcasing its expansive therapeutic potential beyond metabolic disorders (Ursini et al., 2018).

Safety And Hazards

While specific safety and hazard information for “1-(2,6-Xylyl)biguanide” is not detailed in the retrieved papers, biguanides in general are known to have low toxicity .

properties

IUPAC Name

1-(diaminomethylidene)-2-(2,6-dimethylphenyl)guanidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N5/c1-6-4-3-5-7(2)8(6)14-10(13)15-9(11)12/h3-5H,1-2H3,(H6,11,12,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPDCRAOWFOIELP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)N=C(N)N=C(N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90951810
Record name N-(2,6-Dimethylphenyl)triimidodicarbonic diamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90951810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,6-Xylyl)biguanide

CAS RN

29213-16-9
Record name N-(2,6-Dimethylphenyl)imidodicarbonimidic diamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=29213-16-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2,6-Xylyl)biguanide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029213169
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(2,6-Dimethylphenyl)triimidodicarbonic diamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90951810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(2,6-xylyl)biguanide
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